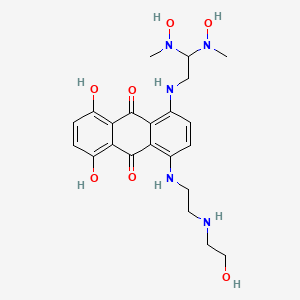
1-((2-(Dimethyloxidoamino)ethyl)amino)-5,8-dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(Dimethyloxidoamino)ethyl)amino)-5,8-dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione is a complex organic compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Dimethyloxidoamino)ethyl)amino)-5,8-dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione typically involves multi-step organic reactions. One common approach is the condensation of anthraquinone derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of efficient purification techniques, such as crystallization or chromatography, to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Dimethyloxidoamino)ethyl)amino)-5,8-dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which can exhibit different physical and chemical properties depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2-(Dimethyloxidoamino)ethyl)amino)-5,8-dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((2-(Dimethyloxidoamino)ethyl)amino)-5,8-dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione involves its interaction with molecular targets such as DNA and topoisomerase enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. Additionally, it can inhibit topoisomerase enzymes, preventing the relaxation of supercoiled DNA and thereby inducing cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-bis{[2-(dimethylamino)ethyl]amino}5,8-dihydroxy-anthracene-9,10-dione: Similar in structure but with different substituents, leading to variations in biological activity and chemical properties.
1-{[2-dimethylamino)-ethyl]amino}4-{[2-[(hydroxyethyl)amino]ethyl]-amino}5,8-dihydroxy-anthracene-9,10-dione: Another related compound with distinct functional groups that influence its reactivity and applications.
Uniqueness
1-((2-(Dimethyloxidoamino)ethyl)amino)-5,8-dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with DNA and inhibit topoisomerase enzymes makes it a promising candidate for further research in medicinal chemistry and drug development.
Properties
CAS No. |
136470-68-3 |
|---|---|
Molecular Formula |
C22H29N5O7 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
1-[2,2-bis[hydroxy(methyl)amino]ethylamino]-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H29N5O7/c1-26(33)16(27(2)34)11-25-13-4-3-12(24-8-7-23-9-10-28)17-18(13)22(32)20-15(30)6-5-14(29)19(20)21(17)31/h3-6,16,23-25,28-30,33-34H,7-11H2,1-2H3 |
InChI Key |
LUOIPSKJMNSZBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CNC1=C2C(=C(C=C1)NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)N(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















